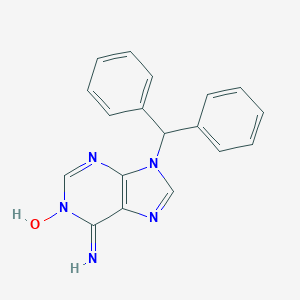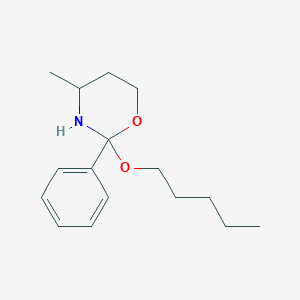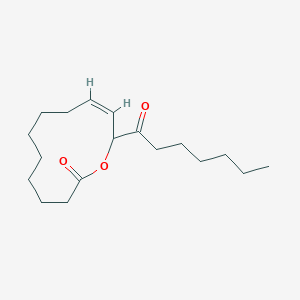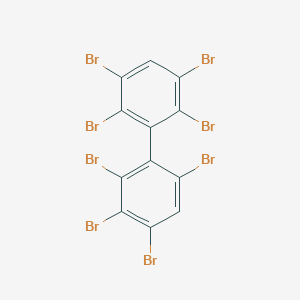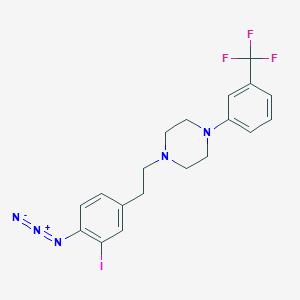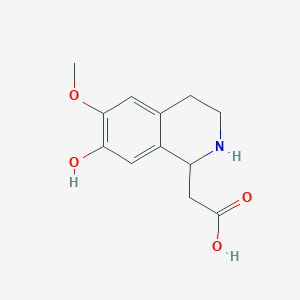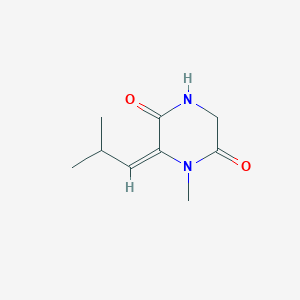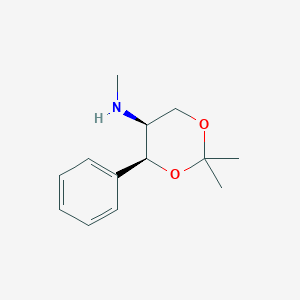
Pyronaamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyronaamidine is a synthetic compound that belongs to the class of amidines. It has attracted the attention of the scientific community due to its potential applications in the field of medicinal chemistry. Pyronaamidine has been found to exhibit promising biological activities, including antimalarial, antiviral, and antitumor properties.
Wirkmechanismus
The mechanism of action of pyronaamidine is not fully understood. However, it is believed to act by inhibiting the growth and replication of the target organism. In the case of malaria, pyronaamidine is thought to inhibit the enzyme dihydrofolate reductase, which is essential for the survival of the parasite. In the case of cancer, pyronaamidine is believed to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Pyronaamidine has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and replication of the target organism, as well as induce apoptosis in cancer cells. Pyronaamidine has also been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of pyronaamidine is its broad-spectrum activity against several diseases. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of pyronaamidine is its potential toxicity, which may limit its use in clinical settings. Furthermore, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on pyronaamidine. One area of interest is the development of more potent and selective derivatives of pyronaamidine. Another area of interest is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Furthermore, more research is needed to fully understand its mechanism of action and potential side effects. Overall, pyronaamidine has the potential to be a valuable tool in the fight against several diseases, and further research is needed to fully explore its therapeutic potential.
Synthesemethoden
The synthesis of pyronaamidine involves the reaction of 2-amino-5-nitropyridine with an appropriate aldehyde or ketone in the presence of a reducing agent. The resulting product is then treated with a strong acid to obtain pyronaamidine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Pyronaamidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria. Pyronaamidine has also shown promising antiviral activity against HIV-1 and herpes simplex virus. In addition, it has been found to possess antitumor activity against several cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
CAS-Nummer |
124535-77-9 |
|---|---|
Produktname |
Pyronaamidine |
Molekularformel |
C25H27N5O6 |
Molekulargewicht |
493.5 g/mol |
IUPAC-Name |
(5Z)-5-[5-[(2-hydroxy-3,4-dimethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C25H27N5O6/c1-29-18(13-15-8-11-19(35-4)21(36-5)20(15)31)17(12-14-6-9-16(34-3)10-7-14)26-24(29)27-22-23(32)30(2)25(33)28-22/h6-11,31H,12-13H2,1-5H3,(H,26,27,28,33) |
InChI-Schlüssel |
WVQSYFNWLYCGGT-UHFFFAOYSA-N |
Isomerische SMILES |
CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=C(C(=C(C=C4)OC)OC)O |
SMILES |
CN1C(=C(N=C1N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=C(C(=C(C=C4)OC)OC)O |
Kanonische SMILES |
CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=C(C(=C(C=C4)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



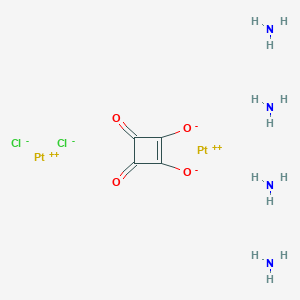
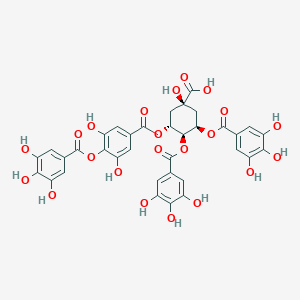
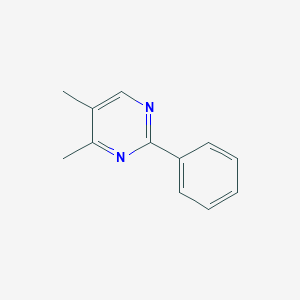
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B38780.png)
![Furo[2,3-c]pyridine-2-sulfonamide](/img/structure/B38781.png)
![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid](/img/structure/B38782.png)
